C18-PEG12-Amine
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Overview
Description
C18-PEG12-Amine, also known as polyethylene glycol octadecyl ether amine, is an amphiphilic surfactant. This compound consists of a polyethylene glycol chain with twelve ethylene glycol units attached to an octadecyl (C18) hydrocarbon chain, terminating in an amine group. The amphiphilic nature of this compound makes it highly useful in various applications, including drug delivery, micelle formation, and surface modification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18-PEG12-Amine typically involves the reaction of octadecyl alcohol with polyethylene glycol under alkaline conditions to form an ether bond. The resulting product is then reacted with ammonia or an amine to introduce the terminal amine group. The reaction conditions often include the use of solvents such as chloroform, methylene chloride, or dimethyl sulfoxide, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
C18-PEG12-Amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The amine group can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, isocyanates, and anhydrides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, nitroso compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
C18-PEG12-Amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the modification of proteins, peptides, and other biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of nanomaterials, hydrogels, and other advanced materials for various industrial applications .
Mechanism of Action
The mechanism of action of C18-PEG12-Amine involves its ability to form micelles and interact with various molecular targets. The polyethylene glycol chain enhances the solubility and stability of the compound, while the octadecyl chain provides hydrophobic interactions. The terminal amine group can form stable amide bonds with carboxyl groups, facilitating the modification of proteins, peptides, and other biomolecules. This amphiphilic nature allows this compound to effectively deliver drugs and other therapeutic agents to their target sites .
Comparison with Similar Compounds
Similar Compounds
C18-PEG4-Amine: Contains a shorter polyethylene glycol chain, resulting in different solubility and stability properties.
C18-PEG6-Amine: Similar to C18-PEG12-Amine but with a shorter polyethylene glycol chain.
C18-PEG8-Amine: Intermediate chain length, offering a balance between solubility and hydrophobic interactions
Uniqueness
This compound is unique due to its longer polyethylene glycol chain, which provides enhanced solubility and stability compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and protein modification .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H87NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-44-21-23-46-25-27-48-29-31-50-33-35-52-37-39-54-41-42-55-40-38-53-36-34-51-32-30-49-28-26-47-24-22-45-20-18-43/h2-43H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOKOBAGIHTVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H87NO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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